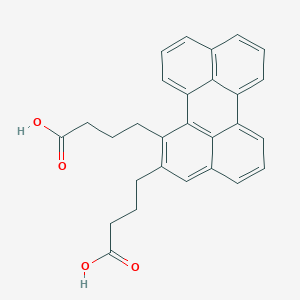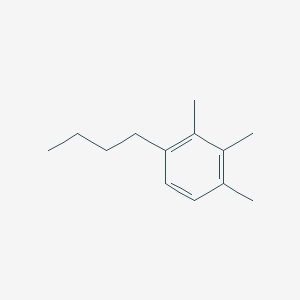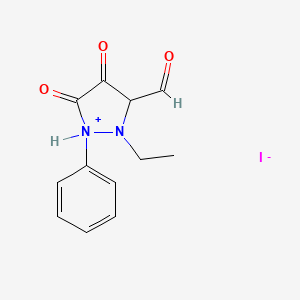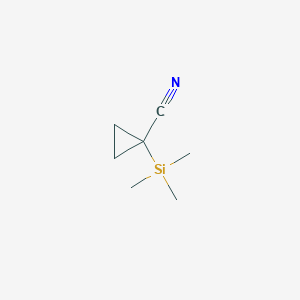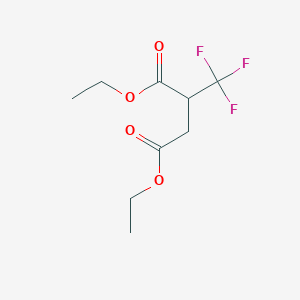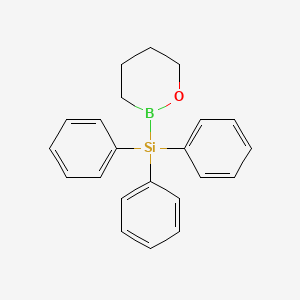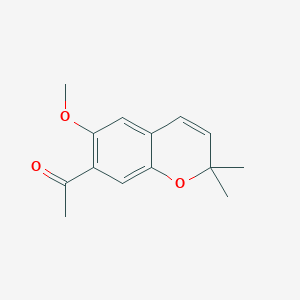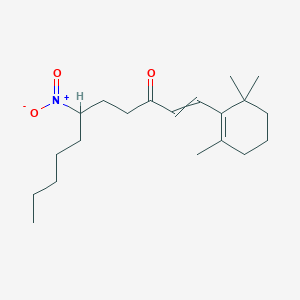
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine is a peptide compound composed of seven amino acids: valine, leucine, proline, phenylalanine, phenylalanine, valine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, valine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, phenylalanine, phenylalanine, valine, leucine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis in recombinant DNA technology.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Aplicaciones Científicas De Investigación
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine has various scientific research applications, including:
Chemistry: The peptide can be used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide may have potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: It can be used in the production of peptide-based materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine depends on its specific biological activity. For example, if the peptide acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor that the peptide interacts with.
Comparación Con Compuestos Similares
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine can be compared with other similar peptides, such as:
Cyclo-(L-valyl-L-proline): A diketopiperazine with antimicrobial activity.
Cyclo-(L-phenylalanyl-L-proline): Another diketopiperazine with antimicrobial activity.
Cyclo-(L-leucyl-L-proline): A diketopiperazine with antimicrobial activity.
These similar compounds highlight the uniqueness of this compound in terms of its specific amino acid sequence and potential biological activities.
Propiedades
Número CAS |
91269-93-1 |
|---|---|
Fórmula molecular |
C45H67N7O8 |
Peso molecular |
834.1 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[1-[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H67N7O8/c1-26(2)22-34(49-42(56)37(46)28(5)6)44(58)52-21-15-20-36(52)41(55)48-32(24-30-16-11-9-12-17-30)39(53)47-33(25-31-18-13-10-14-19-31)40(54)51-38(29(7)8)43(57)50-35(45(59)60)23-27(3)4/h9-14,16-19,26-29,32-38H,15,20-25,46H2,1-8H3,(H,47,53)(H,48,55)(H,49,56)(H,50,57)(H,51,54)(H,59,60)/t32-,33-,34+,35+,36?,37-,38-/m0/s1 |
Clave InChI |
CMROHJJOEVQGCF-QBYFNBPSSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N1CCCC1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






